molecular formula C11H14N2O B2527631 N-(4-aminophenyl)-N-methylcyclopropanecarboxamide CAS No. 1092305-17-3

N-(4-aminophenyl)-N-methylcyclopropanecarboxamide

Cat. No.: B2527631
CAS No.: 1092305-17-3
M. Wt: 190.246
InChI Key: KMMDFRQPJNHPJN-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-N-methylcyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative featuring a 4-aminophenyl group and a methyl substituent on the amide nitrogen. Its molecular formula is C₁₁H₁₃N₂O (monoisotopic mass: ~190.11 g/mol).

Properties

IUPAC Name

N-(4-aminophenyl)-N-methylcyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-13(11(14)8-2-3-8)10-6-4-9(12)5-7-10/h4-8H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMDFRQPJNHPJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)N)C(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminophenyl)-N-methylcyclopropanecarboxamide typically involves the reaction of 4-aminophenylamine with N-methylcyclopropanecarboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-aminophenyl)-N-methylcyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-aminophenyl)-N-methylcyclopropanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(4-aminophenyl)-N-methylcyclopropanecarboxamide exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The pathways involved can include signal transduction cascades or metabolic processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Amide Nitrogen

1-(4-Aminophenyl)-N,N-dimethylcyclopropanecarboxamide
  • Structure : Differs by having two methyl groups on the amide nitrogen instead of one.
  • Molecular Formula: C₁₂H₁₅N₂O (Monoisotopic mass: 203.12 g/mol) .
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide
  • Structure: Diethylamide substituent and a 4-methoxyphenoxy group on the cyclopropane ring .
  • Impact: The diethyl group enhances lipophilicity, while the methoxyphenoxy moiety introduces electron-donating effects, possibly stabilizing the cyclopropane ring.

Modifications on the Aromatic Ring

N-(4-Amino-2-methylphenyl)cyclopropanecarboxamide
  • Structure: A 2-methyl substituent on the 4-aminophenyl ring .
  • Molecular Formula: C₁₁H₁₄N₂O (Monoisotopic mass: 190.11 g/mol).
N-[4-(Acetylamino)phenyl]cyclopropanecarboxamide
  • Structure: Acetylated amino group (4-acetylamino) .
  • Molecular Formula: C₁₂H₁₄N₂O₂ (Monoisotopic mass: 218.11 g/mol).
  • Impact : Acetylation reduces hydrogen-bonding capacity, likely decreasing solubility in polar solvents but improving metabolic stability.

Heterocyclic and Complex Derivatives

N-(4-{[(3-Methylthiophen-2-yl)methyl]amino}phenyl)cyclopropanecarboxamide
  • Structure: Thiophene-methylamino substituent on the phenyl ring .
  • Molecular Formula: C₁₆H₁₈N₂OS (Monoisotopic mass: 286.39 g/mol).
N-[3-(4-Chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]cyclopropanecarboxamide
  • Structure : Benzodiazepine core fused with cyclopropanecarboxamide .
  • Impact : The benzodiazepine moiety adds pharmacological relevance (e.g., CNS activity), while the cyclopropane may improve metabolic resistance.

Functional Group Replacements

N-(4-Aminophenyl)-4-methylbenzenesulfonamide
  • Structure : Sulfonamide instead of carboxamide .
  • Molecular Formula: C₁₃H₁₄N₂O₂S (Monoisotopic mass: 262.08 g/mol).
  • Impact : Sulfonamides are more acidic (pKa ~10) than carboxamides, enhancing solubility in basic conditions. Crystal structures reveal distinct hydrogen-bonding patterns (e.g., 3D networks via N–H⋯O/N interactions) .

Physicochemical and Structural Data Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
N-(4-Aminophenyl)-N-methylcyclopropanecarboxamide C₁₁H₁₃N₂O 191.11 Methylamide, 4-aminophenyl High hydrogen-bonding potential
1-(4-Aminophenyl)-N,N-dimethylcyclopropanecarboxamide C₁₂H₁₅N₂O 203.12 Dimethylamide Increased lipophilicity
N-(4-Amino-2-methylphenyl)cyclopropanecarboxamide C₁₁H₁₄N₂O 190.11 2-Methyl-4-aminophenyl Steric hindrance on aromatic ring
N-[4-(Acetylamino)phenyl]cyclopropanecarboxamide C₁₂H₁₄N₂O₂ 218.11 Acetylamino group Reduced polarity, metabolic stability
N-(4-Aminophenyl)-4-methylbenzenesulfonamide C₁₃H₁₄N₂O₂S 262.08 Sulfonamide, 4-methylphenyl Acidic sulfonamide, 3D crystal packing

Biological Activity

N-(4-aminophenyl)-N-methylcyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

  • Chemical Name : N-(4-aminophenyl)-N-methylcyclopropanecarboxamide
  • Molecular Formula : C10H12N2O
  • Molecular Weight : 176.22 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The compound features a cyclopropane ring attached to an amide functional group, which is known to influence its biological activity significantly.

Research indicates that N-(4-aminophenyl)-N-methylcyclopropanecarboxamide may exhibit various mechanisms of action:

  • Anticancer Activity :
    • The compound has shown promise in inhibiting the proliferation of cancer cells. Studies suggest that it may induce apoptosis in tumor cells through the activation of specific signaling pathways, similar to other compounds derived from aminophenol structures .
  • Antioxidant Properties :
    • Preliminary studies indicate that the compound can scavenge free radicals, reducing oxidative stress in cellular environments. This property is crucial for protecting cells from damage associated with various diseases, including cancer .
  • Inhibition of Enzymatic Activity :
    • Certain derivatives of compounds with similar structures have been noted to inhibit enzymes involved in cancer progression, such as vascular endothelial growth factor (VEGF) receptors . This suggests potential applications in angiogenesis inhibition.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduction of apoptosis in cancer cell lines
AntioxidantScavenging of DPPH radicals
Enzyme InhibitionInhibition of VEGF signaling

Case Study 1: Anticancer Efficacy

A study investigated the effects of N-(4-aminophenyl)-N-methylcyclopropanecarboxamide on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values comparable to established chemotherapeutic agents.

Case Study 2: Antioxidant Activity Assessment

In vitro assays assessed the antioxidant capacity of N-(4-aminophenyl)-N-methylcyclopropanecarboxamide using the DPPH radical scavenging method. The compound exhibited a dose-dependent scavenging effect, indicating its potential use as a protective agent against oxidative stress-related diseases.

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